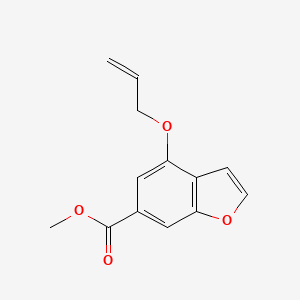

Methyl 4-(allyloxy)-1-benzofuran-6-carboxylate

Description

Properties

IUPAC Name |

methyl 4-prop-2-enoxy-1-benzofuran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-3-5-16-11-7-9(13(14)15-2)8-12-10(11)4-6-17-12/h3-4,6-8H,1,5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCNCRNVBIISCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CO2)C(=C1)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Methyl 4-(allyloxy)-1-benzofuran-6-carboxylate

An In-Depth Technical Guide to the

Abstract

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds, exhibiting a wide range of biological activities.[1][2][3] This technical guide provides a comprehensive, in-depth exploration of a robust synthetic route to Methyl 4-(allyloxy)-1-benzofuran-6-carboxylate, a functionalized benzofuran derivative with potential applications in drug discovery and materials science. This document details the strategic retrosynthetic analysis, a step-by-step protocol for the synthesis of the key intermediate, Methyl 4-hydroxy-1-benzofuran-6-carboxylate, and its subsequent O-allylation. The guide emphasizes the causal reasoning behind experimental choices, detailed reaction mechanisms, and rigorous purification and characterization methodologies, tailored for researchers, chemists, and professionals in the field of drug development.

Synthetic Strategy and Retrosynthetic Analysis

The design of a successful synthesis hinges on a logical retrosynthetic analysis. The target molecule, this compound, can be deconstructed into more readily available precursors. The most evident disconnection is the allyl ether bond, pointing to an O-allylation reaction as the final synthetic step. This approach identifies Methyl 4-hydroxy-1-benzofuran-6-carboxylate as the crucial penultimate intermediate.

The core challenge lies in the construction of the substituted benzofuran ring system. A plausible and efficient pathway begins with a commercially available starting material, 3-hydroxybenzoic acid. The synthesis proceeds through formylation and esterification, followed by the introduction of a two-carbon unit and a subsequent cyclization to construct the furan ring. This multi-step approach provides a controlled and scalable method for producing the key hydroxy-benzofuran intermediate.

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of Key Intermediate: Methyl 4-hydroxy-1-benzofuran-6-carboxylate

This section provides a detailed, four-step protocol for the synthesis of the key hydroxy-benzofuran intermediate from 3-hydroxybenzoic acid. This route is adapted from established methodologies for the synthesis of benzofuran-6-carboxylic acid derivatives.[4]

Step 2.1: Formylation of 3-Hydroxybenzoic Acid

The initial step involves the ortho-formylation of 3-hydroxybenzoic acid. The Reimer-Tiemann reaction is a classic method for this transformation, introducing a formyl (-CHO) group ortho to the phenolic hydroxyl group.

-

Protocol:

-

In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 3-hydroxybenzoic acid in aqueous sodium hydroxide.

-

Heat the solution to 60-65 °C.

-

Slowly add chloroform to the reaction mixture over a period of 2-3 hours, maintaining the temperature.

-

After the addition is complete, continue to stir the reaction at reflux for an additional 4-5 hours.

-

Cool the mixture and acidify with dilute hydrochloric acid to a pH of 2-3 to precipitate the product.

-

Filter the crude product, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-formyl-3-hydroxybenzoic acid.

-

-

Causality and Insights: The strong alkaline condition is necessary to deprotonate the phenol, forming the phenoxide ion which is highly activated towards electrophilic aromatic substitution. The electrophile is dichlorocarbene (:CCl2), generated in situ from chloroform and sodium hydroxide.

Step 2.2: Esterification to Methyl 4-formyl-3-hydroxybenzoate

The carboxylic acid is converted to a methyl ester to prevent it from interfering with subsequent reaction steps. Fischer esterification is a standard and effective method.

-

Protocol:

-

Suspend 4-formyl-3-hydroxybenzoic acid in methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid or thionyl chloride.[4]

-

Heat the mixture to reflux and maintain for 5-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude Methyl 4-formyl-3-hydroxybenzoate.

-

Step 2.3: Synthesis of [2-formyl-5-(methoxycarbonyl)phenoxy]acetic acid

This step involves a Williamson ether synthesis to attach a carboxymethyl group to the phenolic oxygen, which will provide the atoms needed to form the furan ring.

-

Protocol:

-

Dissolve Methyl 4-formyl-3-hydroxybenzoate in an aqueous solution of sodium hydroxide.

-

Add a solution of chloroacetic acid.

-

Heat the mixture to reflux for 3-4 hours.[4]

-

Cool the reaction to room temperature and acidify with concentrated hydrochloric acid.

-

The resulting precipitate is filtered, washed with water, and dried to yield [2-formyl-5-(methoxycarbonyl)phenoxy]acetic acid.

-

Step 2.4: Cyclization to form Methyl 4-hydroxy-1-benzofuran-6-carboxylate

This is the key ring-forming step, achieved through an intramolecular condensation reaction promoted by acetic anhydride.

-

Mechanism and Rationale: Acetic anhydride serves as both a dehydrating agent and a reactant. The reaction likely proceeds through the formation of a mixed anhydride, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the furan ring. The use of an alkali metal acetate (e.g., sodium acetate) acts as a base to facilitate the crucial enolate formation. This is a variation of the Perkin reaction.[5]

Caption: Workflow for the benzofuran ring formation.

-

Protocol:

-

Combine [2-formyl-5-(methoxycarbonyl)phenoxy]acetic acid, anhydrous sodium acetate, and acetic anhydride in a round-bottom flask.

-

Heat the mixture to 140-150 °C and stir for 4-5 hours.

-

Cool the reaction mixture and pour it into ice water to hydrolyze the excess acetic anhydride.

-

The crude product precipitates and is collected by filtration.

-

Purify the solid by recrystallization or column chromatography to obtain the pure Methyl 4-hydroxy-1-benzofuran-6-carboxylate.[6]

-

Final Step: O-Allylation of the Phenolic Intermediate

The final step is the attachment of the allyl group to the phenolic hydroxyl at the C4 position via the Williamson ether synthesis. This is a reliable and high-yielding reaction for forming aryl ethers.[7]

-

Mechanism: The reaction is a classic SN2 nucleophilic substitution. A base is used to deprotonate the phenol, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of allyl bromide, displacing the bromide leaving group.

-

Protocol:

-

Dissolve Methyl 4-hydroxy-1-benzofuran-6-carboxylate in a polar aprotic solvent such as acetone or DMF.

-

Add a slight excess of a weak base, such as anhydrous potassium carbonate (K2CO3).

-

Add allyl bromide (typically 1.1 to 1.5 equivalents) to the mixture.

-

Heat the reaction to a moderate temperature (e.g., 50-60 °C or reflux for acetone) and stir for 4-8 hours, monitoring by TLC.

-

Upon completion, filter off the base and concentrate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

-

Considerations: The choice of a weak base like K2CO3 is crucial to avoid potential hydrolysis of the methyl ester. Stronger bases could lead to saponification as a side reaction. While palladium-catalyzed allylation methods exist, the Williamson synthesis is often more practical and cost-effective for this type of transformation.[8][9] It is also important to conduct the subsequent purification at moderate temperatures to avoid a potential Claisen rearrangement of the allyl ether product.[10][11]

Purification and Characterization

Rigorous purification and characterization are essential to validate the synthesis and ensure the product's identity and purity.

Purification

The crude this compound is typically purified using silica gel column chromatography.

-

Technique: A slurry of silica gel is packed into a column using a non-polar solvent like hexane. The crude product is loaded onto the column, and a gradient of a more polar solvent (e.g., ethyl acetate in hexane) is used to elute the components. The fractions are collected and analyzed by TLC to identify those containing the pure product.[12]

Characterization

The structure of the final product should be confirmed by a combination of spectroscopic methods.[13][14]

| Technique | Expected Observations |

| ¹H NMR | - Benzofuran Protons: Characteristic signals for protons on the furan and benzene rings (typically in the δ 6.8-8.0 ppm range).[15] - Allyl Group: A multiplet for the internal vinyl proton (~δ 6.0-6.2 ppm), two doublets for the terminal vinyl protons (~δ 5.2-5.5 ppm), and a doublet for the methylene protons adjacent to the ether oxygen (~δ 4.6-4.8 ppm). - Methyl Ester: A sharp singlet for the -OCH₃ group (~δ 3.9 ppm). |

| ¹³C NMR | - Signals corresponding to the carbons of the benzofuran core, the allyl group, the ester carbonyl (~165-170 ppm), and the methyl ester. |

| Mass Spec (MS) | - A molecular ion peak (M+) corresponding to the molecular weight of the product (C₁₂H₁₀O₄). The exact mass can be confirmed with High-Resolution Mass Spectrometry (HRMS). |

| Infrared (IR) | - C-O-C stretching frequencies for the ether linkages. - C=O stretching for the ester group (~1710-1730 cm⁻¹). - C=C stretching for the aromatic ring and the allyl group. |

Summary

This guide has outlined a comprehensive and logical synthetic pathway for this compound. The strategy relies on the construction of a key intermediate, Methyl 4-hydroxy-1-benzofuran-6-carboxylate, from 3-hydroxybenzoic acid, followed by a final O-allylation step. By providing detailed protocols, mechanistic insights, and characterization guidelines, this document serves as a valuable resource for chemists engaged in the synthesis of complex heterocyclic molecules for pharmaceutical and research applications.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

-

Zhang, W., et al. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Retrieved from [Link]

-

Saleh, N., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Retrieved from [Link]

-

Technoilogy. (2025). Methylester Distillation: Enhancing Biodiesel Purity and Efficiency. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. Retrieved from [Link]

-

Pattan, S. R., et al. (2025). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (PDF). Retrieved from [Link]

-

Berski, S., et al. (2016). Mechanism of Claisen rearrangement of allyl phenyl ether from perspective of topological analysis of ELF function. ResearchGate. Retrieved from [Link]

-

Bentham Science Publishers. (2024). Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. Retrieved from [Link]

-

El-Hamdy, A. H., & El-Fadaly, H. A. (2014). Current Trends in Separation and Purification of Fatty Acid Methyl Ester. Taylor & Francis Online. Retrieved from [Link]

-

Pattan, S., et al. (n.d.). New benzofuran derivatives as an antioxidant agent. Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen rearrangement. Retrieved from [Link]

-

Kuramochi, H., et al. (2018). The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. PMC. Retrieved from [Link]

-

ResearchGate. (2026). (PDF) Current Trends in Separation and Purification of Fatty Acid Methyl Ester. Retrieved from [Link]

-

Kim, H., et al. (2021). Pd-catalysed flow Tsuji–Trost allylation of phenols: continuous-flow, extraction-free synthesis of esmolol via allylation, epoxidation, and aminolysis. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

-

Koch Modular. (n.d.). Methyl Ester Purification (Biodiesel). Retrieved from [Link]

-

A Research Article. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Retrieved from [Link]

-

EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). JP2008280252A - Method for purifying fatty acid methyl esters.

- Google Patents. (n.d.). WO2005051876A2 - Method for c-allylation of phenols.

-

Srinivas, H. D., & Ghorai, P. (2016). Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

Forendex Southernforensic. (n.d.). The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. Retrieved from [Link]

-

MDPI. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Retrieved from [Link]

-

Frontiers. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Retrieved from [Link]

-

Scholarly Publications Leiden University. (2025). Catalytic allylation of phenols : chloride-free route towards epoxy resins. Retrieved from [Link]

-

Quickcompany. (n.d.). A Process For The Preparation Of 1 Benzofuran 6 Carboxylic Acid By. Retrieved from [Link]

-

ExportersIndia. (n.d.). 4-(Allyloxy)-1-benzofuran-6-carboxylic acid. Retrieved from [Link]

-

PubMed. (2004). A library synthesis of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives as anti-tumor agents. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 4-hydroxy-1-benzofuran-6-carboxylate (C10H8O4). Retrieved from [Link]

-

JOCPR. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. “A Process For The Preparation Of 1 Benzofuran 6 Carboxylic Acid By [quickcompany.in]

- 5. jocpr.com [jocpr.com]

- 6. PubChemLite - Methyl 4-hydroxy-1-benzofuran-6-carboxylate (C10H8O4) [pubchemlite.lcsb.uni.lu]

- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 8. Pd-catalysed flow Tsuji–Trost allylation of phenols: continuous-flow, extraction-free synthesis of esmolol via allylation, epoxidation, and aminolysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Frontiers | Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate [frontiersin.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 12. tandfonline.com [tandfonline.com]

- 13. easpublisher.com [easpublisher.com]

- 14. forendex.southernforensic.org [forendex.southernforensic.org]

- 15. mdpi.com [mdpi.com]

Technical Monograph: Methyl 4-(allyloxy)-1-benzofuran-6-carboxylate

Strategic Scaffold for Medicinal Chemistry & Divergent Synthesis

Executive Summary

Methyl 4-(allyloxy)-1-benzofuran-6-carboxylate (CAS: 1291493-46-3) represents a high-value heterocyclic intermediate utilized primarily in the discovery of LFA-1/ICAM-1 antagonists (such as Lifitegrast analogs) and anti-inflammatory agents. Its structural utility lies in its orthogonal functionality : the C6-methyl ester serves as a stable precursor for amide coupling or acid generation, while the C4-allyloxy motif acts as a latent handle for regioselective C-alkylation via [3,3]-sigmatropic rearrangement (Claisen rearrangement). This guide details the physicochemical properties, validated synthesis protocols, and mechanistic reactivity of this compound.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | Methyl 4-(prop-2-en-1-yloxy)-1-benzofuran-6-carboxylate |

| CAS Number | 1291493-46-3 |

| Molecular Formula | C₁₃H₁₂O₄ |

| Molecular Weight | 232.23 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 92–96 °C (Predicted/Analogous Range) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |

| SMILES | COC(=O)C1=CC(OCC=C)=C2C=COC2=C1 |

| Key Functionalities | Benzofuran core, Methyl ester (C6), Allyl ether (C4) |

Synthesis & Production Strategy

Retrosynthetic Logic

The most robust route to this compound avoids the complex construction of the benzofuran ring in the final stage. Instead, it utilizes the commercially available or easily accessible Methyl 4-hydroxy-1-benzofuran-6-carboxylate as the parent scaffold. This approach ensures the C6-carboxylate regiochemistry is established early, reducing downstream isomer separation.

Validated Synthesis Protocol

Reaction Type: Williamson Ether Synthesis (O-Alkylation)

Reagents:

-

Substrate: Methyl 4-hydroxy-1-benzofuran-6-carboxylate (1.0 eq)

-

Alkylating Agent: Allyl Bromide (1.2 eq)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 eq) - Anhydrous

-

Solvent: DMF (N,N-Dimethylformamide) or Acetone

-

Catalyst: Potassium Iodide (KI) (0.1 eq) - Optional Finkelstein accelerator

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with Methyl 4-hydroxy-1-benzofuran-6-carboxylate and anhydrous DMF (0.5 M concentration).

-

Deprotonation: Add anhydrous K₂CO₃ in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. The mixture may turn yellow/orange.

-

Alkylation: Dropwise add Allyl Bromide via syringe. If using KI, add it prior to the bromide.

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting phenol.

-

Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (10x volume). The product typically precipitates.

-

Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Synthesis Workflow Visualization

Figure 1: Williamson ether synthesis pathway converting the 4-hydroxy precursor to the 4-allyloxy target.

Reactivity Profile & Applications

The Claisen Rearrangement (Strategic Value)

The defining feature of this molecule is the 4-allyloxy group. Upon heating (typically >180°C in high-boiling solvents like decalin or via microwave irradiation), this compound undergoes a [3,3]-sigmatropic rearrangement.

-

Mechanism: The allyl group migrates to the ortho-position (C5), followed by tautomerization to restore aromaticity.

-

Result: Formation of Methyl 5-allyl-4-hydroxy-1-benzofuran-6-carboxylate .

-

Utility: This generates a C5-carbon handle for further functionalization (e.g., olefin metathesis, oxidation to aldehyde) while regenerating the C4-phenol for additional derivatization.

Medicinal Chemistry Applications[1][3][4][7][9]

-

LFA-1 Antagonists: The benzofuran-6-carboxylate core mimics the phenylalanine/tetrahydroisoquinoline motifs found in Lifitegrast (Xiidra), a drug for dry eye disease. The 4-position substitution modulates solubility and binding pocket occupancy.

-

Anti-Viral Research: Derivatives of benzofuran-6-carboxylic acid have been explored as inhibitors of HIV-1 LTR activation.

Mechanistic Visualization: Claisen Rearrangement

Figure 2: Thermal rearrangement mechanism converting the O-allyl ether to the C-allyl phenol.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Allyl Bromide Warning: If synthesizing from scratch, note that Allyl Bromide is a potent lachrymator and alkylating agent. All operations must occur in a fume hood.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The allylic ether is susceptible to auto-oxidation over long periods if exposed to air.

References

-

ChemicalBook. (2025).[1] Methyl benzofuran-6-carboxylate Properties and Suppliers. Retrieved from

-

Sigma-Aldrich. (2025). 4-hydroxy-1-benzofuran-6-carboxylic acid Datasheet. Retrieved from

-

PubChem. (2025). Compound Summary: Benzofuran-6-carboxylic acid derivatives. Retrieved from

-

Bio-Fount. (2025). This compound Product Entry. Retrieved from

-

MDPI Molecules. (2010). Synthesis and Evaluation of Benzofuran Derivatives. Retrieved from

Sources

A Technical Guide to the Predicted Biological Activity and Research Framework for Methyl 4-(allyloxy)-1-benzofuran-6-carboxylate

Abstract

Methyl 4-(allyloxy)-1-benzofuran-6-carboxylate is a distinct heterocyclic molecule built upon the benzofuran scaffold. While direct experimental data on this specific compound is not available in current literature, the benzofuran core is a well-established "privileged structure" in medicinal chemistry, known to be a component in numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] This technical guide provides a predictive framework for investigating the biological potential of this compound. By analyzing structure-activity relationships (SAR) from analogous benzofuran derivatives, we postulate that this compound holds potential as an anticancer, antimicrobial, and anti-inflammatory agent. This document outlines the scientific basis for these predictions, details robust, self-validating experimental protocols for screening these activities, and presents a logical workflow for a comprehensive research program. The objective is to equip researchers and drug development professionals with the foundational knowledge and methodological tools required to systematically evaluate this promising molecule.

Introduction: The Benzofuran Scaffold as a Cornerstone in Medicinal Chemistry

The benzofuran ring system, formed by the fusion of a benzene and a furan ring, is a cornerstone of many biologically active compounds.[1][3] Its rigid, planar structure and electron-rich nature make it an excellent pharmacophore for interacting with a variety of biological targets.[4] Naturally occurring benzofurans are found in numerous plant species and demonstrate a wide spectrum of bioactivities.[5][6] Synthetic derivatives have been developed into clinically approved drugs, including the antiarrhythmic agent amiodarone and the antifungal drug griseofulvin, highlighting the therapeutic versatility of this scaffold.[2][5][7]

Benzofuran derivatives have demonstrated significant potential in several key therapeutic areas:

-

Oncology: Many derivatives exhibit potent cytotoxic activity against various cancer cell lines through mechanisms like apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.[3][8][9][10]

-

Infectious Diseases: The scaffold is associated with broad-spectrum antibacterial and antifungal properties.[4][11][12][13]

-

Inflammation: Certain benzofurans act as potent anti-inflammatory agents by modulating pathways involved in the inflammatory response, such as inhibiting nitric oxide (NO) production or cyclooxygenase (COX) activity.[14][15][16][17][18]

Given this extensive background, this guide will explore the predicted activities of this compound based on the established profile of its core structure and related analogues.

Synthesis and Physicochemical Profile

While a specific synthesis for this compound is not detailed in the literature, general methods for constructing the benzofuran ring are well-established.[19][20] A plausible synthetic route could involve the initial synthesis of a substituted phenol, followed by O-alkylation to introduce the allyloxy group, and subsequent cyclization to form the benzofuran ring.[21][22] The carboxylate group could be introduced before or after ring formation.

Predicted Physicochemical Properties (Based on Structure):

-

Lipophilicity: The presence of the methyl ester and allyloxy groups suggests moderate lipophilicity, which may enhance cell membrane permeability.[10]

-

Reactivity: The allyl group offers a site for further chemical modification or potential metabolic activation. The ester is susceptible to hydrolysis by cellular esterases, which could potentially release the more polar carboxylic acid form, a common prodrug strategy.

Postulated Biological Activities and Experimental Validation

Based on extensive data from related compounds, we propose three primary areas of investigation for this compound.

Anticancer Potential

The benzofuran scaffold is a frequent component of compounds with potent anticancer activity.[1][3][9] Studies show that derivatives can induce apoptosis, arrest the cell cycle, and inhibit tubulin polymerization or key protein kinases.[8][10][23] Halogenation or the addition of specific side chains can significantly enhance cytotoxicity against cancer cell lines.[10][24]

Postulated Mechanism of Action: Induction of Apoptosis A common mechanism for anticancer compounds is the induction of programmed cell death, or apoptosis. This can be triggered via intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often culminating in the activation of caspase enzymes like Caspase-3/7.[8] Benzofuran derivatives have been shown to increase the generation of reactive oxygen species (ROS), leading to mitochondrial stress and subsequent apoptosis.[10]

Caption: Postulated intrinsic apoptosis pathway induced by a benzofuran derivative.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. It measures the metabolic activity of mitochondrial reductase enzymes in living cells.

-

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

-

Materials:

-

Human cancer cell lines (e.g., A549 - lung, HCT116 - colon, MDA-MB-231 - breast).[9]

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

Test compound (this compound) dissolved in DMSO.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or acidic isopropanol).

-

96-well microplates, multi-channel pipette, plate reader (570 nm).

-

-

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

-

Data Presentation: Example Cytotoxicity Data for Benzofuran Derivatives

| Compound Reference | Cell Line | IC50 (µM) | Source |

| Derivative 12 | SiHa (Cervical) | 1.10 | [9] |

| Derivative 12 | HeLa (Cervical) | 1.06 | [9] |

| Derivative 16b | A549 (Lung) | 1.48 | [9] |

| Derivative 28g | MDA-MB-231 (Breast) | 3.01 | [9] |

| Derivative 32a | PC3 (Prostate) | 4.0 | [9] |

Antimicrobial Potential

The benzofuran scaffold is a promising pharmacophore for developing new antimicrobial agents to combat drug resistance.[4][12] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[11][13][15]

Experimental Protocol: Agar Well Diffusion for Antimicrobial Screening

This method provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth.

-

Objective: To determine if the test compound has activity against selected bacterial and fungal strains and measure the zone of inhibition.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).[13][15]

-

Fungal strain (e.g., Candida albicans).[11]

-

Nutrient agar (for bacteria) or Sabouraud Dextrose Agar (for fungi).

-

Sterile petri dishes, cork borer (6 mm), micropipettes.

-

Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Negative control (DMSO).

-

-

Methodology:

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Plate Preparation: Pour molten agar into sterile petri dishes and allow to solidify.

-

Seeding: Evenly spread 100 µL of the microbial suspension over the agar surface using a sterile swab.

-

Well Creation: Use a sterile cork borer to punch uniform wells into the agar.

-

Compound Loading: Add a defined volume (e.g., 50 µL) of the test compound solution (at various concentrations, e.g., 25, 50, 100 µg/mL) into the wells.[11] Load positive and negative controls into separate wells.

-

Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).

-

Data Acquisition: Measure the diameter (in mm) of the clear zone of growth inhibition around each well.

-

Data Presentation: Example Antimicrobial Activity Data for Benzofuran Derivatives

| Compound Reference | Microorganism | Activity Metric | Value (µg/mL) | Source |

| Hydrophobic Analog | S. aureus | MIC80 | 0.39 - 3.12 | [13] |

| Compound 1 | S. aureus | MIC | 12.5 | [15] |

| Compound M5i | C. albicans | Potent Activity at | 25 | [11] |

| Compound M5a | E. faecalis | Potent Activity at | 50 | [11] |

Anti-inflammatory Potential

Chronic inflammation is linked to numerous diseases, and benzofuran derivatives have been investigated as effective anti-inflammatory agents.[16][17] They can inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[15][16][25]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.

-

Objective: To assess the ability of the test compound to reduce acute inflammation in a live animal model.

-

Materials:

-

Methodology:

-

Animal Grouping: Divide animals into groups (n=6): Control (vehicle), Standard, and Test Compound groups (at different doses, e.g., 50, 100 mg/kg).

-

Compound Administration: Administer the test compound, standard drug, or vehicle orally (p.o.) one hour before inducing inflammation.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Data Acquisition: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average edema in the control group and Vt is the average edema in the treated group.

-

Integrated Research and Development Workflow

A systematic approach is critical to efficiently evaluate the therapeutic potential of this compound. The following workflow outlines a logical progression from initial screening to more advanced studies.

Caption: A phased workflow for evaluating the biological activity of a novel compound.

Conclusion

While this compound remains an uncharacterized molecule, its core benzofuran structure provides a strong scientific rationale for investigating its biological activities. The extensive body of research on related derivatives strongly suggests a high probability of discovering potent anticancer, antimicrobial, or anti-inflammatory properties.[7][23] The substitution pattern—an allyloxy group at position 4 and a methyl carboxylate at position 6—offers unique physicochemical characteristics that may confer favorable potency and selectivity. This guide provides the predictive basis and a robust set of validated experimental protocols to systematically uncover the therapeutic potential of this compound, paving the way for its potential development as a novel therapeutic agent.

References

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI.

- Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. A Research Article.

- Anticancer therapeutic potential of benzofuran scaffolds. PMC.

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents (PDF). Semantic Scholar.

- Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed.

- Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing.

- Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. Bentham Science Publishers.

- The Crucial Role of Benzofuran Aldehydes in Modern Drug Discovery. Dakenchem.

- Synthesis and antimicrobial evaluation of new benzofuran deriv

- Synthesis and Screening of Anti-inflammatory Activity of Benzofuran Deriv

- Benzofuran – Knowledge and References. Taylor & Francis.

- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC.

- Study of Benzofuran Derivatives and their Biological Significance. IJSDR.

- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI.

- A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology.

- Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research.

- Natural source, bioactivity and synthesis of benzofuran deriv

- Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodul

- 4-(Allyloxy)-1-benzofuran-6-carboxylic acid. ExportersIndia.

- Mini review on important biological properties of benzofuran deriv

- An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific.

- Process for preparing benzofuran derivatives.

- Method for the synthesis of 4-benzofuran-carboxylic acid.

- Benzofuran synthesis. Organic Chemistry Portal.

- Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Iraqi Journal of Pharmaceutical Sciences.

- Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxyl

- Natural source, bioactivity and synthesis of benzofuran deriv

- One-Step Regioselective Synthesis of Benzofurans

Sources

- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. bepls.com [bepls.com]

- 6. actascientific.com [actascientific.com]

- 7. medcraveonline.com [medcraveonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Screening of Anti-inflammatory Activity of Benzofuran Derivatives Bearing Oxadiazole - ProQuest [proquest.com]

- 15. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. ijbcp.com [ijbcp.com]

- 18. jopcr.com [jopcr.com]

- 19. Benzofuran synthesis [organic-chemistry.org]

- 20. mdpi.com [mdpi.com]

- 21. CN110684000B - Process for preparing benzofuran derivatives - Google Patents [patents.google.com]

- 22. US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid - Google Patents [patents.google.com]

- 23. taylorandfrancis.com [taylorandfrancis.com]

- 24. semanticscholar.org [semanticscholar.org]

- 25. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-(allyloxy)-1-benzofuran-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 4-(allyloxy)-1-benzofuran-6-carboxylate, a benzofuran derivative with significant potential in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, and potential applications, offering insights for researchers and developers in the field.

Core Chemical Properties

This compound is the methyl ester of 4-(allyloxy)-1-benzofuran-6-carboxylic acid. Its fundamental properties are summarized below:

| Property | Value | Source |

| Molecular Formula | C13H12O4 | Calculated |

| Molecular Weight | 232.23 g/mol | Calculated |

| CAS Number | 1291493-46-3 | [1] |

The structure of this compound is characterized by a central benzofuran core, an allyloxy group at the 4-position, and a methyl carboxylate group at the 6-position. This unique combination of functional groups imparts specific chemical reactivity and biological activity to the molecule.

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be approached through a multi-step process, leveraging established methodologies for the formation of the benzofuran ring and subsequent esterification.

Synthetic Pathway

A plausible synthetic route involves the initial synthesis of the benzofuran core, followed by the introduction of the allyloxy group and final esterification.

Caption: A potential synthetic pathway for this compound.

Experimental Protocol: Esterification of 4-(allyloxy)-1-benzofuran-6-carboxylic acid

This protocol outlines a general method for the esterification of the precursor carboxylic acid.

-

Dissolution: Dissolve 4-(allyloxy)-1-benzofuran-6-carboxylic acid in an excess of methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid, to the solution.

-

Reflux: Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product.

-

Workup: After cooling, neutralize the excess acid with a mild base, such as sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization

While specific spectral data for this compound is not widely published, the expected characteristics can be inferred from its structure:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzofuran ring, the protons of the allyloxy group (with its distinctive vinylic protons), and a singlet for the methyl ester protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the benzofuran core, the allyloxy group, and the carbonyl carbon of the ester.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Potential Applications in Drug Discovery and Materials Science

Benzofuran derivatives are a significant class of heterocyclic compounds known for their wide range of biological activities.[2][3][4][5][6] This makes this compound a promising candidate for further investigation in several areas.

Pharmacological Potential

The benzofuran scaffold is present in numerous natural products and synthetic drugs with diverse therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[2][4][5][6] The presence of the allyloxy group can further modulate this activity and provide a handle for further chemical modification.

Caption: Diverse biological activities associated with the benzofuran scaffold.

Materials Science

The allyloxy group offers a site for polymerization, making this molecule a potential monomer for the synthesis of novel polymers with unique optical or electronic properties. The rigid benzofuran core can impart thermal stability and specific conformational properties to the resulting polymer chains.

Future Directions

Further research into this compound should focus on:

-

Definitive Synthesis and Characterization: Development of a high-yield, scalable synthesis and full spectroscopic characterization.

-

Biological Screening: Comprehensive screening for a wide range of biological activities to identify its therapeutic potential.

-

Polymerization Studies: Investigation of its polymerization behavior and the properties of the resulting polymers.

References

-

Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Retrieved from [Link]

-

Various Authors. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Retrieved from [Link]

-

Various Authors. (2016). Mini review on important biological properties of benzofuran derivatives. MedCrave online. Retrieved from [Link]

-

Various Authors. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PMC - NIH. Retrieved from [Link]

-

Various Authors. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. MedCrave. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. atlantis-press.com [atlantis-press.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medcraveonline.com [medcraveonline.com]

- 6. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

A Technical Guide to the Synthesis and Application of Benzofuran Scaffolds Derived from Allyloxy Precursors

Introduction: The Benzofuran Core as a Privileged Scaffold

The benzofuran ring system, an aromatic architecture composed of fused benzene and furan rings, stands as a cornerstone in the fields of medicinal chemistry, pharmacology, and materials science.[1][2] This "privileged scaffold" is prevalent in a multitude of natural products and synthetic compounds that exhibit a vast spectrum of biological activities.[3][4][5][6] Naturally occurring benzofurans and their derivatives are known to possess potent anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[4][5][7] Prominent examples of drugs that feature the benzofuran moiety include Amiodarone, an antiarrhythmic agent, and Bufuralol, a non-specific β-adrenergic blocker, underscoring its clinical significance.[8][9]

The versatility of the benzofuran core allows for extensive chemical modification, enabling the synthesis of derivatives with fine-tuned properties for specific applications.[2][8] This guide focuses on a key synthetic strategy that utilizes allyloxy-substituted benzene derivatives as versatile precursors for constructing the benzofuran framework. We will delve into the synthetic methodologies, explore the vast potential applications of the resulting compounds in research and drug development, and provide detailed protocols for their practical implementation.

Part 1: Synthesis of Benzofurans from Allyloxy Precursors

A robust and widely adopted method for synthesizing substituted benzofurans involves the strategic manipulation of allyloxy groups. Specifically, the ruthenium-catalyzed isomerization of an O-allyl group followed by a ring-closing metathesis (RCM) reaction is a highly effective approach for forming the furan ring.[10] This pathway offers a direct and efficient route to the core benzofuran structure from readily available starting materials.

Key Synthetic Workflow: Isomerization and Ring-Closing Metathesis

The process begins with a 1-allyl-2-allyloxybenzene derivative. The O-allyl group is first isomerized to a propenyl ether, which then participates in a ring-closing metathesis reaction with the adjacent C-allyl group to form the dihydrofuran ring. Subsequent aromatization yields the final benzofuran product.

Caption: Workflow for benzofuran synthesis via isomerization and RCM.

Experimental Protocol: Synthesis of a Substituted Benzofuran

This protocol outlines the synthesis of a generic substituted benzofuran from its corresponding 1-allyl-2-allyloxybenzene, based on established methodologies.[10][11]

-

Solubilization: Dissolve the 1-allyl-2-allyloxybenzene starting material in a dry, inert solvent such as toluene or dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

-

Isomerization: Add a catalytic amount of a ruthenium catalyst suitable for allyl isomerization. Heat the reaction mixture to reflux and monitor the conversion of the O-allyl group to a propenyl ether by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Metathesis: Once isomerization is complete, allow the mixture to cool slightly. Add a ring-closing metathesis catalyst, such as a Grubbs' first or second-generation catalyst.

-

Cyclization: Gently reflux the mixture. The RCM reaction will proceed, leading to the formation of the dihydrobenzofuran ring. Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the pure substituted benzofuran derivative.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Applications in Drug Discovery and Development

Benzofuran derivatives are a treasure trove of pharmacological activities, making them highly attractive scaffolds for drug development.[3][4][5] Their applications span oncology, infectious diseases, and inflammatory conditions.

Anticancer Agents

A significant body of research highlights the potent anticancer activity of benzofuran derivatives against a wide range of human cancer cell lines.[2][12][13] Halogenated derivatives, in particular, have shown selective toxicity towards leukemia cells.[12][14][15]

Mechanisms of Action: The anticancer effects of these compounds are often multifaceted. Reported mechanisms include:

-

Microtubule Disruption: Certain derivatives act as anti-microtubule agents, arresting cancer cells in the G2/M phase of the cell cycle and inducing apoptosis.[14]

-

Enzyme Inhibition: They have been shown to inhibit key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Sirtuin 2 (SIRT2).[13][16]

-

Apoptosis Induction: Many benzofuran compounds can trigger programmed cell death in cancer cells through various signaling pathways.[12]

Caption: Mechanism of G2/M cell cycle arrest by benzofuran derivatives.

Table 1: Cytotoxic Activity of Selected Benzofuran Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Halogenated Benzofuran | K562 (Leukemia) | Varies (low µM) | [14][15] |

| Halogenated Benzofuran | MOLT-4 (Leukemia) | Varies (low µM) | [14][15] |

| Halogenated Benzofuran | HeLa (Cervical) | Varies (low µM) | [14][15] |

| Oxadiazolylbenzofuran | HCT116 (Colon) | 3.27 | [13] |

| Thiazolylbenzofuran | HePG2 (Liver) | 8.49 |[13] |

Antimicrobial Agents

The benzofuran scaffold is a promising starting point for the development of new antimicrobial drugs to combat resistance.[17][18] Derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[19][20]

Spectrum of Activity:

-

Bacteria: Activity has been confirmed against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria.[19][20][21]

-

Fungi: Potent antifungal effects have been observed against species like Candida albicans.[19]

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives

| Organism | Compound Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Hydrophobic Benzofuran | 0.39 - 3.12 | [20] |

| Escherichia coli | Aza-benzofuran | 25 | [21] |

| Candida albicans | Ketoxime Derivative | Strong Activity |[19] |

Anti-inflammatory and Other Activities

Beyond cancer and microbial infections, benzofuran derivatives exhibit a wide array of other important biological properties, including:

-

Anti-inflammatory activity: Certain compounds inhibit the release of nitric oxide in macrophages, a key mediator of inflammation.[21]

-

Antioxidant properties: The core structure is amenable to modifications that enhance free radical scavenging.[3][4]

-

Antiviral and Antidepressant effects: The scaffold is present in molecules with reported antiviral and CNS-stimulant activities.[3]

Part 3: Applications in Materials Science and Bio-imaging

The unique photophysical properties of the benzofuran ring system make it highly valuable in materials science and as a tool for biological research.[22]

Organic Electronics

Benzofuran derivatives are utilized in material science due to their favorable electrochemical behavior, thermal stability, and high quantum yields.[22] These characteristics make them suitable for applications such as:

-

Organic Light-Emitting Diodes (OLEDs): They can serve as blue-light emitting materials or as high triplet energy host materials in the design of efficient OLEDs.[22]

Fluorescent Probes for Cellular Imaging

The intrinsic fluorescence of some benzofuran derivatives allows them to be developed into probes for visualizing cellular structures and processes.[23][24] Their lipophilic nature can facilitate diffusion across cell membranes, allowing for the staining of specific organelles like the endoplasmic reticulum.[24] The fluorescence properties can be engineered to respond to changes in the cellular microenvironment, such as pH, ion concentration, or the presence of reactive oxygen species.[24]

General Protocol: Live-Cell Imaging with a Benzofuran Probe

This protocol provides a generalized workflow for using a hypothetical benzofuran-based fluorescent probe for live-cell imaging.[24]

-

Cell Culture: Plate cells of interest (e.g., HeLa, HUVEC) on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.

-

Probe Preparation: Prepare a stock solution of the benzofuran fluorescent probe in a suitable solvent like DMSO. Dilute the stock solution to the final working concentration in a serum-free cell culture medium.

-

Cell Staining: Remove the culture medium from the cells and wash gently with pre-warmed phosphate-buffered saline (PBS). Add the probe-containing medium to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.

-

Washing: After incubation, remove the probe solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove any unbound probe.

-

Imaging: Immediately image the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the benzofuran probe.

-

Data Analysis: Acquire images and analyze the fluorescence intensity and localization within the cells.

Caption: General workflow for a live-cell imaging experiment.

Conclusion and Future Perspectives

The benzofuran scaffold, readily accessible from allyloxy-benzene precursors, is a remarkably versatile platform for scientific research and development. Its derivatives have demonstrated profound potential across multiple disciplines, from creating next-generation anticancer and antimicrobial therapeutics to engineering advanced materials for organic electronics and sophisticated probes for bio-imaging. The structure-activity relationship studies consistently show that minor modifications to the core can lead to significant changes in biological or physical properties, offering vast opportunities for optimization.[2] Future research will undoubtedly focus on creating hybrid molecules that combine the benzofuran moiety with other pharmacophores to enhance efficacy and overcome drug resistance, further solidifying its status as a truly privileged scaffold in modern science.[25]

References

- A new catalytic approach to the synthesis of an important sub-class of benzofuran derivatives (namely, 2- (benzofuran-2-yl)acetamides, known to possess signific.

- Benzofuran synthesis - Organic Chemistry Portal.

- Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities - NIH.

- Mini Review on Important Biological Properties of Benzofuran Deriv

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.

- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - MDPI.

- Natural source, bioactivity and synthesis of benzofuran deriv

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PubMed.

- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.

- part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl)

- Synthesis and Evaluation of Novel Benzofuran Deriv

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - MDPI.

- Anticancer therapeutic potential of benzofuran scaffolds - PMC.

- Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities - PubMed.

- Benzofuran: an emerging scaffold for antimicrobial agents - RSC Publishing.

- 6-Methyl-2,3-diphenyl-1-benzofuran and its Analogs as Fluorescent Probes in Cellular Imaging - Benchchem.

- Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity - International Journal of Pharmacy and Biological Sciences.

- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR.

- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its deriv

- Natural source, bioactivity and synthesis of benzofuran deriv

- Synthesis and antimicrobial evaluation of new benzofuran deriv

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC.

- (PDF)

- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - MDPI.

- Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodul

- Synthesis of some new benzofuran derivatives as photochemical probe in biological system.

- Total synthesis of natural products containing benzofuran rings - RSC Publishing.

- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review

- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - MDPI.

- Natural source, bioactivity and synthesis of benzofuran deriv

- Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent upd

- (PDF)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]

- 3. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 7. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. Benzofuran synthesis [organic-chemistry.org]

- 11. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 12. mdpi.com [mdpi.com]

- 13. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. ijpbs.com [ijpbs.com]

- 19. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Discovery and Isolation of Novel Benzofuran Compounds

Abstract

Benzofuran derivatives represent a critical class of heterocyclic compounds, frequently encountered as the core scaffold in a multitude of natural products and pharmacologically active agents.[1] Their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, has established them as privileged structures in medicinal chemistry and drug development.[2][3] This guide provides an in-depth technical overview for researchers and drug development professionals on the strategies and methodologies for the discovery and isolation of novel benzofuran compounds. We will traverse the path from initial discovery, through both natural product screening and rational synthetic design, to the rigorous processes of purification and definitive structural elucidation. The causality behind experimental choices is emphasized throughout, providing a framework for robust and reproducible scientific outcomes.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus, an aromatic structure formed by the fusion of a benzene ring and a furan ring, is a cornerstone of many biologically active molecules.[1][2] Its prevalence in nature is vast, with derivatives isolated from a wide array of higher plants, particularly within the Asteraceae, Rutaceae, and Moraceae families.[3][4] These naturally occurring compounds, such as ailanthoidol and machicendiol, have demonstrated significant therapeutic potential, including antiviral and anti-inflammatory effects.[2]

The versatility of the benzofuran scaffold allows for extensive synthetic modification, enabling chemists to create vast libraries of novel derivatives.[1][5] This has led to the development of numerous synthetic benzofurans with potent pharmacological activities, making the design and synthesis of new analogues a highly active area of research.[6][7] This guide will equip the researcher with the foundational knowledge and practical protocols to contribute to this exciting field.

Discovery Strategies for Novel Benzofurans

The quest for novel benzofuran compounds proceeds along two primary, often intersecting, pathways: the exploration of nature's chemical diversity and the ingenuity of synthetic chemistry.

Unearthing Nature's Blueprints: Isolation from Natural Sources

Natural products remain a rich and indispensable source of novel chemical entities.[3] Benzofurans are widely distributed in plants, and their isolation begins with systematic extraction and fractionation.[4]

2.1.1. Foundational Step: Extraction from Plant Material

The initial extraction is a critical step that dictates the yield and profile of the compounds obtained. The choice of method and solvent is paramount and is guided by the polarity of the target benzofurans.

-

Rationale for Method Selection: The preparation of the plant material is as crucial as the extraction itself. Drying methods like convection or freeze-drying are often employed to prevent the degradation of bioactive compounds and inhibit microbial growth.[8] For extraction, techniques range from traditional maceration and Soxhlet extraction to more modern, efficient methods like Ultrasound-Assisted Extraction (UAE) and Accelerated Solvent Extraction (ASE), which often provide higher yields in shorter times with reduced solvent consumption.[9] The Randall technique, a variation of Soxhlet involving immersion in boiling solvent, can drastically reduce extraction times from 48 hours to just 2 hours.[10]

Step-by-Step General Extraction Protocol:

-

Preparation: Air-dry or freeze-dry the plant material (e.g., leaves, roots, bark) and grind it into a fine powder to maximize the surface area for solvent penetration.[9]

-

Extraction:

-

Maceration: Submerge the powdered material in a selected solvent (e.g., methanol, ethanol, ethyl acetate, or hexane, depending on target polarity) for a period of 24-72 hours with occasional agitation.

-

Soxhlet/Randall: Place the powdered material in a thimble and extract continuously with a refluxing solvent for several hours.[10]

-

-

Concentration: Following extraction, remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

Preliminary Fractionation: The crude extract is often subjected to liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds into broad polarity-based fractions.

Designing in the Lab: Synthetic Pathways to Novelty

Synthetic chemistry offers boundless possibilities for creating novel benzofuran structures that may not be accessible from natural sources.[11] Modern synthetic strategies often employ metal-catalyzed cross-coupling and cyclization reactions to construct the benzofuran core efficiently.[1][5]

2.2.1. Key Synthetic Strategies

-

Palladium and Copper-Catalyzed Reactions: Transition metals, particularly palladium and copper, are instrumental in modern organic synthesis.[1][5] The Sonogashira coupling of o-iodophenols with terminal alkynes, often co-catalyzed by copper, followed by intramolecular cyclization, is a robust and widely used method for preparing 2-substituted benzofurans.[1][12]

-

One-Pot Syntheses: One-pot procedures, where multiple reaction steps are carried out in the same vessel, offer significant advantages in terms of efficiency and sustainability.[6] For instance, the heteroannulation of benzoquinones provides a direct route to complex benzofuran systems.[13]

-

Intramolecular Wittig Reaction: The intramolecular Wittig reaction provides a key step for the formation of the benzofuran moiety from ortho-hydroxybenzyltriphosphonium salts and appropriate aroyl chlorides.[14]

Workflow for Benzofuran Discovery and Isolation

Caption: Overall workflow from discovery to validated structure.

The Core of Isolation: Advanced Purification Protocols

The journey from a complex crude extract or reaction mixture to a pure, isolated compound relies on a sequence of chromatographic techniques. The selection of these techniques is a self-validating system; the purity of the final compound, assessed by orthogonal methods, confirms the success of the separation strategy.

Workhorse of Purification: Column Chromatography

Gravity column chromatography is the primary method for the initial large-scale separation of fractions.

-

Causality in Practice: The choice of stationary phase (typically silica gel or alumina) and the mobile phase (a solvent system of varying polarity) is dictated by the polarity of the compounds in the fraction. A non-polar solvent system (e.g., hexane/ethyl acetate mixtures) is used to elute non-polar compounds first, with the polarity gradually increased to elute the more polar benzofurans. Thin-Layer Chromatography (TLC) is used to guide the choice of solvent system and to monitor the separation.

High-Resolution Separation: HPLC and HSCCC

For final purification to achieve high purity (>95%), High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are indispensable.[15][16]

-

HPLC: Reverse-phase HPLC (using a C18 column) is extremely effective for purifying semi-polar benzofuran derivatives.[15][17]

-

HSCCC: This technique is a form of liquid-liquid partition chromatography that avoids the use of solid stationary phases, which can cause irreversible adsorption of the sample. It is particularly useful for separating compounds from complex natural product extracts.[18] A biphasic solvent system, such as n-hexane-ethyl acetate-methanol-water, is optimized for the target compounds.[18]

Table 1: Example Purification Data for Isobenzofuranones from Nigella glandulifera [18]

| Compound | Yield from Extract | Purity (by HPLC) |

| Salfredin B11 | 22.1 mg | 95.3% |

| 5, 7-dihydroxy-6-(3-methybut-2-enyl) isobenzofuran-1(3H)-one | 18.9 mg | 97.3% |

The Moment of Truth: Structural Elucidation and Validation

Once a compound is isolated in a pure form, its chemical structure must be unequivocally determined. This is accomplished through a combination of spectroscopic techniques.[19][20]

Definitive Structure by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule.

-

¹H NMR: Provides information on the number of different types of protons and their neighboring environments. For benzofurans, characteristic signals appear in the aromatic region (δ 7.0-8.5 ppm) and for any substituents on the core structure.[21][22]

-

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. Benzofuran carbons typically resonate between δ 112-156 ppm.[21]

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons and carbons, allowing for the unambiguous assembly of the molecular puzzle.[14][23]

Confirming Mass and Formula: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through high-resolution MS (HRMS), its exact elemental composition.[24] The fragmentation pattern observed in the mass spectrum can also provide valuable structural clues.[24]

Corroborating Evidence: IR and UV Spectroscopy

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. For benzofurans, characteristic C=C stretching bands for the aromatic rings and C-O stretching bands for the furan ether linkage are observed.[20][21][25]

-

Ultraviolet-Visible (UV) Spectroscopy: Provides information about the electronic conjugation within the molecule, which is characteristic of the benzofuran chromophore.[15]

Logical Flow for Structural Elucidation

Caption: Decision-making process for structure validation.

Conclusion and Future Outlook

The discovery and isolation of novel benzofuran compounds is a meticulous process that bridges the fields of natural product chemistry, organic synthesis, and analytical science. The robust methodologies outlined in this guide, from systematic extraction and purification to definitive spectroscopic analysis, provide a validated framework for researchers. The continued exploration of biodiversity and the development of innovative synthetic reactions, such as novel substituent migration techniques, will undoubtedly uncover new benzofuran derivatives.[11] These discoveries will continue to fuel the development of next-generation therapeutics, agrochemicals, and other valuable chemical entities.

References

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.

- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical and Life Sciences.

-

Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]

- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research.

-

Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Available at: [Link]

-

Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available at: [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

-

An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences. Available at: [Link]

-

(PDF) A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. Available at: [Link]

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

An Update on Natural Occurrence and Biological Activity of Benzofurans. ResearchGate. Available at: [Link]

-

645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Journal of Pharmaceutical Negative Results. Available at: [Link]

-

The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. Available at: [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available at: [Link]

-

The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. Southern Association of Forensic Scientists. Available at: [Link]

-

Synthesis,Spectroscopic Investigation, Anti-Bacterial and Antioxidant Activites of Some New Azo-Benzofuran Derivatives. ResearchGate. Available at: [Link]

-

Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Molecules. Available at: [Link]

-

Extraction of polychlorinated dibenzo-p-dioxins and dibenzofurans from solid samples using the Randall technique. Journal of Chromatography A. Available at: [Link]

- Preparation of benzofuran derivatives. Google Patents.

-

Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and -Methoxy- -ketoesters. Organic Letters. Available at: [Link]

-

Structural Elucidation of 2-(6-(Diethylamino)benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one and Labelling of Mycobacterium aurum Cells. MDPI. Available at: [Link]

-

Synthesis and NMR Studies of Novel 2-Eteroarylbenzofuran Derivatives. Universidad Nacional de Colombia. Available at: [Link]

-

Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Journal of Population Therapeutics and Clinical Pharmacology. Available at: [Link]

-

Synthesis and 2D-QSAR Study of Active Benzofuran-Based Vasodilators. Molecules. Available at: [Link]

-

Preparative isolation and purification of isobenzofuranone derivatives and saponins from seeds of Nigella glandulifera Freyn by high-speed counter-current chromatography combined with gel filtration. Journal of Chromatography A. Available at: [Link]

-

Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. MDPI. Available at: [Link]

-

Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation. Tokyo University of Science. Available at: [Link]

-

One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Resolution of 2,3-dihydro-benzofuran-3-ols. Journal of Chemical Sciences. Available at: [Link]

-

Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds. Molecules. Available at: [Link]

-

Different chromatographic techniques and recent advancements for biomedical and pharmaceutical applications. Northern Clinics of Istanbul. Available at: [Link]

-

Benzofurans extracted from plants showing therapeutic properties. ResearchGate. Available at: [Link]

Sources